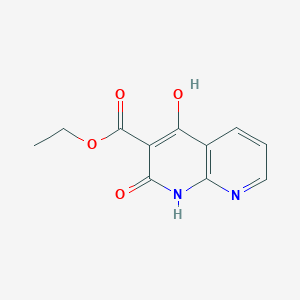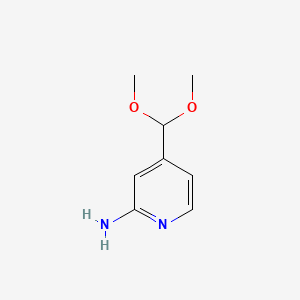![molecular formula C11H20Cl2N2 B1395721 [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride CAS No. 1202890-08-1](/img/structure/B1395721.png)
[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride
Descripción general
Descripción
“[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride” is a chemical compound with the IUPAC name 2-[4-[(dimethylamino)methyl]phenyl]ethanamine dihydrochloride1. It has a molecular formula of C11H20Cl2N2 and a molecular weight of 251.19 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride”. However, similar compounds such as 4-(Dimethylamino)benzylamine are used as organic building blocks2.Molecular Structure Analysis
The molecular structure of “[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride” consists of a benzene ring with a dimethylamine group and an ethylamine group attached to it1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride”.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride” are not well-documented. However, similar compounds like Dimethylethanolamine are colorless viscous liquids3.Safety And Hazards
The safety and hazards associated with “[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride” are not well-documented. However, similar compounds like 4-(Dimethylamino)benzaldehyde have safety data sheets available4.
Direcciones Futuras
The future directions for “[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride” are not clear from the current literature. However, it’s worth noting that similar compounds are used in various fields, including pharmaceutical testing5.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
Propiedades
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-11-5-3-10(4-6-11)7-8-12;;/h3-6H,7-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHXMRSIZLZITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)

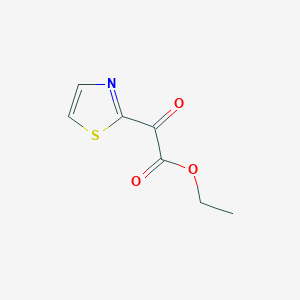
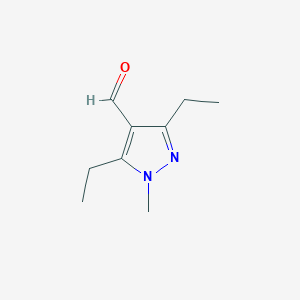
![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)

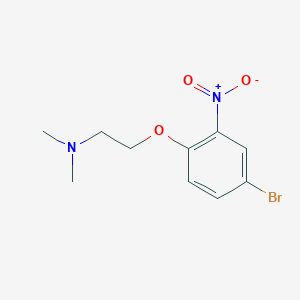
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)


